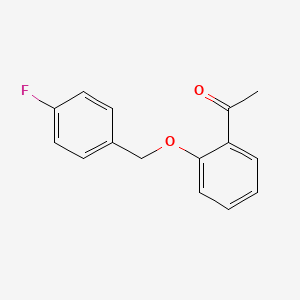

2'-(4-Fluorobenzyloxy)acetophenone

Descripción general

Descripción

2'-(4-Fluorobenzyloxy)acetophenone is a fluorinated acetophenone derivative. Acetophenone itself is a significant industrial intermediate, typically produced by the Friedel-Crafts acylation reaction. However, this traditional method suffers from low reactivity and serious equipment corrosion issues . The presence of a fluorine atom in the 2'-(4-Fluorobenzyloxy)acetophenone molecule could influence its physical and chemical properties, as well as its reactivity and potential applications in various fields, including pharmaceuticals .

Synthesis Analysis

The synthesis of acetophenone derivatives can be achieved through various methods. One such method is the direct oxidation of ethylbenzene to acetophenone using molecular oxygen, which is considered more benign and cost-effective compared to the Friedel-Crafts acylation. The use of NHPI/Co(II) as a catalyst in hexafluoropropan-2-ol (HFIP) has been shown to significantly enhance the transformation efficiency of ethylbenzene to acetophenone . Although the paper does not directly discuss the synthesis of 2'-(4-Fluorobenzyloxy)acetophenone, the principles of selective oxidation could be applicable.

Molecular Structure Analysis

The molecular structure of 2'-(4-Fluorobenzyloxy)acetophenone is characterized by the presence of a fluorine atom, which can influence the molecule's conformation. Studies on 2'-fluoro-substituted acetophenone derivatives have shown that they form exclusively s-trans conformers in solution. This conformational preference is revealed by through-space spin-spin couplings (TS-couplings) observed in NMR spectra and is consistent with DFT calculations. The s-trans conformation is favored due to the potential repulsion between the fluorine and oxygen atoms in the s-cis conformation .

Chemical Reactions Analysis

The reactivity of acetophenone derivatives can be influenced by the presence of substituents such as fluorine. While the papers provided do not directly address the chemical reactions of 2'-(4-Fluorobenzyloxy)acetophenone, the immunosuppressive activity of a related compound, 3-acetyl-5-(4-fluorobenzylidene)-4-hydroxy-2-oxo-2:5-dihydrothiophen, suggests that fluorinated acetophenone derivatives can exhibit significant biological activity . This implies that 2'-(4-Fluorobenzyloxy)acetophenone could potentially participate in reactions relevant to medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are crucial for their industrial and pharmaceutical applications. The presence of a fluorine atom can affect properties such as solubility, boiling point, and reactivity. For instance, the conformational analysis of fluorinated acetophenone derivatives provides insights into their potential interactions in biological systems, which is valuable for drug design . Additionally, the enzymatic Baeyer-Villiger oxidation of 4-hydroxyacetophenone to 4-hydroxyphenyl acetate by 4-hydroxyacetophenone monooxygenase from Pseudomonas fluorescens suggests that acetophenone derivatives can be metabolized by specific enzymes, which is important for understanding their behavior in biological systems .

Aplicaciones Científicas De Investigación

-

Chemical Innovation Experiment

- Field: Chemical Education

- Application: Acetophenone derivatives are used in α-bromination reactions in experimental teaching .

- Method: The exact method is not specified, but it involves the application of α-bromination reaction on acetophenone derivatives .

- Results: The experiment is used for engaging junior undergraduates, but no specific outcomes or quantitative data are provided .

-

Pharmacological Activities

- Field: Pharmacology

- Application: Acetophenones are naturally occurring phenolic compounds with various biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .

- Method: The compounds are found in over 24 plant families and also fungi strains, and exist in both free or glycosides form in nature .

- Results: The specific results or quantitative data are not provided, but the compounds have been assayed and reported for their biological activities .

-

Heterocyclic Compounds Synthesis

- Field: Organic Chemistry

- Application: Acetophenone is used in the synthesis of heterocyclic compounds .

- Method: The exact method is not specified, but it involves the application of acetophenone in the synthesis process .

- Results: The specific results or quantitative data are not provided, but the application of acetophenone has advanced the synthesis of heterocyclic compounds .

-

Chemical Innovation Experiment

- Field: Chemical Education

- Application: Acetophenone derivatives like 4-(4-Fluorobenzyloxy)acetophenone are used in chemical innovation experiments .

- Method: The exact method is not specified, but it involves the application of acetophenone derivatives .

- Results: The experiment is used for engaging researchers, but no specific outcomes or quantitative data are provided .

-

Heterocyclic Compounds Synthesis

- Field: Organic Chemistry

- Application: Acetophenone derivatives have been utilized in the synthesis of many heterocyclic compounds .

- Method: Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthon for multicomponent reactions including the three- and four-component reactions .

- Results: The specific results or quantitative data are not provided, but the application of acetophenone has advanced the synthesis of heterocyclic compounds .

-

Organofluorine Chemistry

- Field: Organofluorine Chemistry

- Application: 2’-(4-Fluorobenzyloxy)acetophenone is used in organofluorine chemistry .

- Method: The exact method is not specified, but it involves the application of 2’-(4-Fluorobenzyloxy)acetophenone .

- Results: The specific results or quantitative data are not provided, but the compound is used in organofluorine chemistry .

-

α-Bromination of Acetophenones

- Field: Organic Chemistry

- Application: A catalyst-free method for the α-bromination of acetophenones has been introduced .

- Method: This involves using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .

- Results: This approach results in an excellent yield of α-bromo acetophenones with high selectivity .

-

Synthesis of Heterocyclic Compounds

- Field: Organic Chemistry

- Application: Acetophenone has been utilized in the synthesis of many heterocyclic compounds .

- Method: Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthon for multicomponent reactions including the three- and four-component reactions .

- Results: The specific results or quantitative data are not provided, but the application of acetophenone has advanced the synthesis of heterocyclic compounds .

Safety And Hazards

2’-(4-Fluorobenzyloxy)acetophenone is classified as a combustible liquid and is harmful if swallowed . It can cause serious eye irritation .

Relevant Papers Relevant papers related to 2’-(4-Fluorobenzyloxy)acetophenone can be found on the Sigma-Aldrich website . These papers may provide further information on the compound’s properties, uses, and potential applications.

Propiedades

IUPAC Name |

1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDMYWQSWDCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353296 | |

| Record name | 2'-(4-Fluorobenzyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(4-Fluorobenzyloxy)acetophenone | |

CAS RN |

400878-24-2 | |

| Record name | 1-[2-[(4-Fluorophenyl)methoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400878-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(4-Fluorobenzyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400878-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)

![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)